molecular formula C28H29F4N7O2 B14798640 1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-

1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-

Cat. No.: B14798640
M. Wt: 571.6 g/mol
InChI Key: CXXTWUWDVIYTID-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- is a complex organic compound with a unique structure that includes a piperazine ring, a benzimidazole moiety, and a pyridine ring

Preparation Methods

The synthesis of 1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- involves multiple steps, including the formation of the piperazine ring, the benzimidazole moiety, and the pyridine ring. The synthetic route typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole moiety is formed by the condensation of o-phenylenediamine with a carboxylic acid derivative, followed by cyclization.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]- can be compared with other similar compounds, such as:

  • 1-Piperazineacetamide, N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-4-(cyclopropylmethyl)-N-methyl-α-phenyl-
  • 1-Piperazineacetamide, N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-4-(cyclopropylmethyl)-N-methyl-α-phenyl-, (αS)-

These compounds share structural similarities but may differ in their chemical properties, biological activities, and applications

Properties

Molecular Formula

C28H29F4N7O2

Molecular Weight

571.6 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-[2-[2-fluoro-5-(trifluoromethyl)anilino]-1-methylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide

InChI

InChI=1S/C28H29F4N7O2/c1-3-38-10-12-39(13-11-38)17-26(40)36-25-16-20(8-9-33-25)41-19-5-7-24-23(15-19)35-27(37(24)2)34-22-14-18(28(30,31)32)4-6-21(22)29/h4-9,14-16H,3,10-13,17H2,1-2H3,(H,34,35)(H,33,36,40)

InChI Key

CXXTWUWDVIYTID-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=NC=CC(=C2)OC3=CC4=C(C=C3)N(C(=N4)NC5=C(C=CC(=C5)C(F)(F)F)F)C

Origin of Product

United States

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